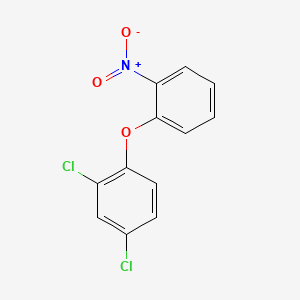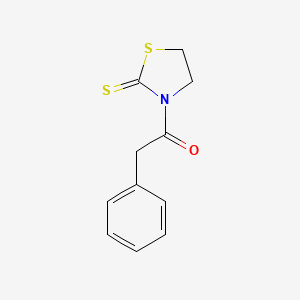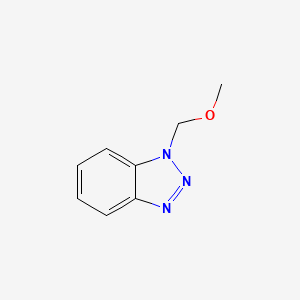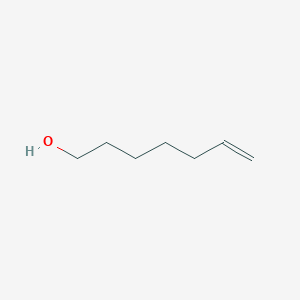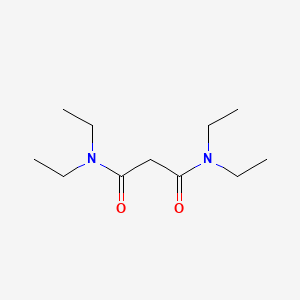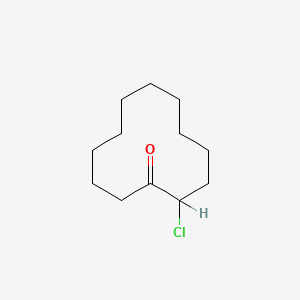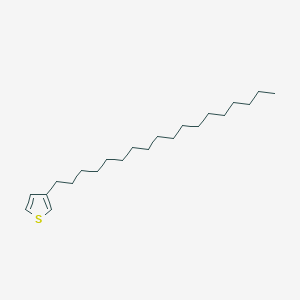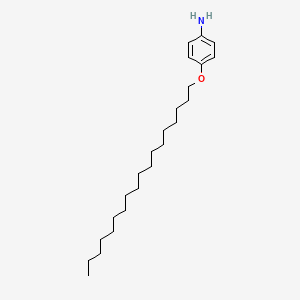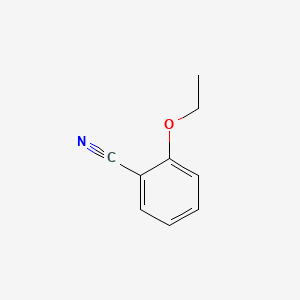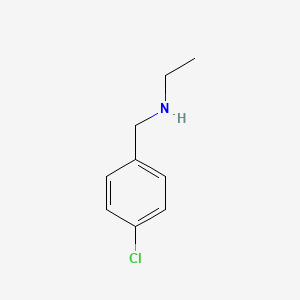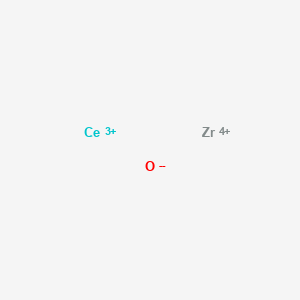
Cerium zirconium tetraoxide
Overview
Description
Cerium zirconium tetraoxide is a mixed oxide compound composed of cerium and zirconium. This compound is known for its unique properties, including high thermal stability, oxygen storage capacity, and catalytic activity. It is widely used in various industrial applications, particularly in catalysis and environmental remediation.
Mechanism of Action
Target of Action
Cerium zirconium tetraoxide, also known as cerium(3+);oxygen(2-);zirconium(4+), primarily targets reactive oxygen species (ROS) in biological systems . It also targets the redox reactions involved in various catalytic processes .
Mode of Action
The interaction of this compound with its targets involves a unique redox mechanism. The compound possesses enzyme mimetic activities, including superoxide dismutase (SOD), catalase, glutathione peroxidase, photolyase, and phosphatase . These activities are based on the reversible conversion between two valence states of cerium (Ce (III)/Ce (IV)) . This redox cycling allows this compound to scavenge the most noxious reactive oxygen species in a self-regenerating, energy-free manner .
Biochemical Pathways
this compound affects several biochemical pathways due to its multifunctional biomimetic activities. It plays a crucial role in the redox regulation of oxidative stress pathways, which are pivotal in the pathogenesis of inflammatory disorders . Moreover, this compound has been demonstrated to be an effective strategy for the synergistic decomposition of H2O and CO2 by methane, playing a crucial role in optimizing solar thermochemical processes .
Pharmacokinetics
The compound’s redox properties and catalytic performance suggest that it may have significant interactions with biological systems
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and catalytic activities. It has been shown to have antibacterial activity against various bacteria . Moreover, it has been found to have anti-inflammatory effects, inhibiting inflammation cues while boosting the pro-resolving anti-inflammatory signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of zirconium has been shown to significantly increase the gas production from the oxidation–reduction reaction . Moreover, the shape effect of this compound nanomaterials is associated with the amount of zirconia that is incorporated into the ceria lattice .
Biochemical Analysis
Biochemical Properties
Cerium zirconium tetraoxide plays a crucial role in biochemical reactions, primarily due to its redox activity and ability to scavenge free radicals. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to interact with catalase, superoxide dismutase, and peroxidase, enhancing their antioxidant activity . Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, such as glucose oxidase and lactate dehydrogenase . The interactions between this compound and these biomolecules are primarily based on redox reactions and the formation of stable complexes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the expression of antioxidant genes, such as Nrf2 and HO-1, thereby protecting cells from oxidative stress . Additionally, this compound can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to influence cellular metabolism by enhancing mitochondrial function and ATP production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, modulating their activity and stability . Additionally, this compound can inhibit or activate specific enzymes involved in cellular metabolism and signaling pathways. For instance, this compound has been shown to inhibit the activity of NADPH oxidase, reducing the production of reactive oxygen species (ROS) and protecting cells from oxidative damage . Moreover, this compound can modulate gene expression by influencing transcription factors, such as Nrf2 and NF-κB, thereby regulating the expression of antioxidant and anti-inflammatory genes .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound exhibits high stability under various conditions, maintaining its redox activity and antioxidant properties over extended periods . Prolonged exposure to this compound can lead to gradual degradation and the formation of secondary products, which may influence its biological activity . In in vitro and in vivo studies, long-term exposure to this compound has been shown to enhance cellular antioxidant defenses and reduce oxidative stress, thereby protecting cells from damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antioxidant and anti-inflammatory effects, protecting tissues from oxidative damage and inflammation . At high doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed in animal studies, with low to moderate doses providing beneficial effects, while high doses result in adverse effects . Therefore, careful consideration of dosage is essential when using this compound in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as glucose oxidase, lactate dehydrogenase, and pyruvate dehydrogenase, thereby regulating cellular energy production and metabolism . Additionally, this compound can modulate the levels of metabolites, such as glucose, lactate, and pyruvate, influencing cellular metabolic balance . The interactions between this compound and these metabolic pathways are primarily based on redox reactions and the formation of stable complexes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . For instance, this compound can bind to membrane transporters, such as glucose transporters and ion channels, enhancing its cellular uptake . Additionally, this compound can interact with binding proteins, such as albumin and transferrin, facilitating its distribution within tissues . The localization and accumulation of this compound within cells and tissues are influenced by factors such as particle size, surface charge, and chemical composition .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to mitochondria, where it enhances mitochondrial function and ATP production. Additionally, this compound can be targeted to lysosomes, where it modulates lysosomal activity and autophagy. The subcellular localization of this compound is influenced by factors such as particle size, surface charge, and chemical composition.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium zirconium tetraoxide can be synthesized using several methods, including:
Coprecipitation: This method involves the simultaneous precipitation of cerium and zirconium salts from an aqueous solution, followed by calcination to form the mixed oxide.
Sol-Gel Method: This technique involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce the mixed oxide.
Ultrasonic-Assisted Membrane Reaction: This method uses ultrasonic waves to enhance the coprecipitation process, resulting in a mixed oxide with high surface area and oxygen storage capacity.
Industrial Production Methods: In industrial settings, this compound is typically produced using the coprecipitation method due to its simplicity and cost-effectiveness. The process involves dissolving cerium and zirconium salts in water, adding a precipitating agent such as ammonia, and then calcining the resulting precipitate at high temperatures to form the mixed oxide.
Chemical Reactions Analysis
Types of Reactions: Cerium zirconium tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxygen donor. This property is particularly useful in catalytic applications.
Reduction: this compound can also undergo reduction reactions, where it accepts electrons and releases oxygen.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen or air, and the reactions are typically carried out at high temperatures.
Reduction Reactions: Common reagents include hydrogen or carbon monoxide, and the reactions are also carried out at high temperatures.
Substitution Reactions: These reactions can be carried out using various reagents, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can produce various oxidized products, while in reduction reactions, it can produce reduced forms of cerium and zirconium oxides .
Scientific Research Applications
Cerium zirconium tetraoxide has a wide range of scientific research applications, including:
Environmental Remediation: this compound is used in catalytic converters to reduce harmful emissions from vehicles.
Hydrogen Production: The compound is used as a support for catalysts in hydrogen production processes, such as ammonia decomposition.
Biomedical Applications: this compound nanoparticles have shown potential in biomedical applications due to their antioxidant properties.
Comparison with Similar Compounds
Uniqueness: Cerium zirconium tetraoxide is unique due to its combination of high thermal stability, oxygen storage capacity, and redox properties. The presence of both cerium and zirconium in the compound enhances its catalytic activity and makes it suitable for a wide range of applications, from environmental remediation to biomedical uses .
Properties
IUPAC Name |
cerium(3+);oxygen(2-);zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.O.Zr/q+3;-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQBNJRIWONKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Zr+4].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeOZr+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53169-24-7 | |
| Record name | Cerium zirconium oxide (CeZrO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053169247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium zirconium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


